Dithiouracil

描述

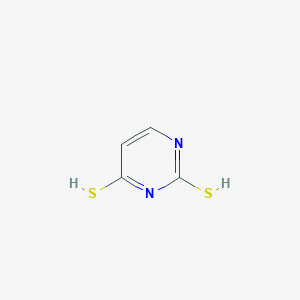

Dithiouracil, also known as this compound, is a useful research compound. Its molecular formula is C4H4N2S2 and its molecular weight is 144.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42031. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Uracil - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medical Applications

1.1 Treatment of Hyperthyroidism

Dithiouracil is primarily known for its role in treating hyperthyroidism. It acts by inhibiting thyroid peroxidase, which is essential for the synthesis of thyroid hormones. A notable case study involved a 70-year-old woman with severe hyperthyroidism who was treated with thiouracil. The treatment led to a significant reduction in her symptoms and normalization of her leukocyte count after initial leukopenia, demonstrating the compound's efficacy in managing hyperthyroid conditions .

1.2 Anticancer Properties

Recent studies have highlighted the potential anticancer activities of this compound derivatives. Research indicates that new uracil and thiouracil derivatives exhibit promising cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). For instance, compound 5m showed an IC50 value of 0.05 µg/mL against HDAC1, indicating strong inhibitory activity . These compounds also demonstrated significant apoptotic effects, enhancing their potential as anticancer agents.

Biochemical Research

2.1 Antimicrobial Activity

This compound derivatives have been investigated for their antimicrobial properties. A study assessed the complexation activity of 2,4-dithiouracil with metal ions like Au(III) and Cu(II), revealing potential applications in developing antimicrobial agents against pathogens such as Escherichia coli and Candida albicans . The modification of this compound with gold nanoparticles has shown promise in reducing side effects while enhancing therapeutic efficacy.

2.2 Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction of this compound derivatives with key proteins involved in various biological processes. These studies provide insights into the binding affinities and potential mechanisms through which this compound exerts its effects, particularly in relation to DNA/RNA interactions and enzyme inhibition .

Structural Insights and Synthesis

3.1 Crystal Structure Analysis

The crystal structure of 2,4-dithiouracil has been characterized, providing valuable information about its molecular conformation and stability . Understanding these structural properties is crucial for the design of new derivatives with enhanced biological activity.

3.2 Synthesis of Derivatives

The synthesis of novel this compound derivatives has been a focus of research aimed at improving their pharmacological profiles. Variations in substituents on the thiouracil ring have been systematically studied to optimize their anticancer and antimicrobial activities .

Data Summary Table

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for 2,4-dithiouracil, and how do reaction conditions influence yield and purity?

- Methodological Answer: 2,4-dithiouracil is typically synthesized via thionation of uracil derivatives. For example, one method involves treating 2-thiouracil with phosphorus pentasulfide (PS) under anhydrous conditions at elevated temperatures (80–100°C) . Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent oxidation. Purity can be assessed via HPLC or NMR to detect residual reactants or byproducts like hydrazine derivatives, which may form under specific catalytic conditions (e.g., acetic acid in hydrazine hydrate reactions) .

Q. Which spectroscopic techniques are most effective for characterizing 2,4-dithiouracil’s structural and electronic properties?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming tautomeric forms (thione vs. thiol) via H and C chemical shifts, particularly for N–H and C=S groups . UV-Vis spectroscopy and Magnetic Circular Dichroism (MCD) are used to study electronic transitions, with solvation effects (e.g., polarizable continuum models) requiring explicit water molecules in computational simulations to match experimental spectra .

Q. How does solvent polarity impact the tautomeric equilibrium of 2,4-dithiouracil?

- Methodological Answer: Polar solvents like water stabilize thione tautomers due to hydrogen bonding, whereas nonpolar solvents favor thiol forms. Experimental validation involves comparing NMR data in DO vs. DMSO-d, complemented by TD-DFT calculations (e.g., CAM-B3LYP functional) to model solvation effects .

Advanced Research Questions

Q. What computational methods resolve contradictions in reported excited-state energies of 2,4-dithiouracil?

- Methodological Answer: Discrepancies arise from differences in density functionals (e.g., B3LYP vs. CAM-B3LYP) and solvation models. CAM-B3LYP with explicit solvent molecules better reproduces MCD spectra by accounting for charge-transfer states . Researchers should cross-validate results using multireference methods like CASPT2 for high-accuracy excited-state predictions .

Q. How do hydrogen-bonding networks in 2,4-dithiouracil crystals influence its photophysical properties?

- Methodological Answer: X-ray crystallography reveals dimeric structures stabilized by N–H···S hydrogen bonds, which quench fluorescence via nonradiative decay. Transient absorption spectroscopy can quantify excited-state lifetimes, while altering crystallization solvents (e.g., methanol vs. acetonitrile) modulates intermolecular interactions .

Q. What strategies address inconsistent biological activity data for 2,4-dithiouracil derivatives across studies?

- Methodological Answer: Variability may stem from differences in cell lines, assay conditions (e.g., pH, temperature), or impurity profiles. Standardized protocols for cytotoxicity assays (e.g., MTT tests) and rigorous HPLC purity checks (>98%) are recommended. Meta-analyses of published IC values with sensitivity testing can identify outlier methodologies .

Q. How can tautomerism in 2,4-dithiouracil be experimentally distinguished from isomerization?

- Methodological Answer: Isotopic labeling (e.g., N or S) combined with IR spectroscopy tracks proton-transfer pathways. Time-resolved femtosecond spectroscopy distinguishes tautomerization (ps–ns timescales) from isomerization, which typically involves bond rotation and occurs at slower rates .

Q. Methodological Guidance for Data Analysis

Q. What statistical approaches are suitable for analyzing dose-response relationships in 2,4-dithiouracil pharmacological studies?

- Methodological Answer: Nonlinear regression models (e.g., Hill equation) fit dose-response curves, while ANOVA with post-hoc tests (Tukey’s HSD) identifies significant differences between treatment groups. Bootstrap resampling accounts for small sample sizes .

Q. How should researchers reconcile conflicting computational and experimental data on 2,4-dithiouracil’s electron affinity?

- Methodological Answer: Ab initio electron propagator methods (e.g., OVGF) provide vertical electron affinities, whereas experimental values from photoelectron spectroscopy may include vibrational effects. Systematic error analysis (e.g., basis set incompleteness) and benchmarking against high-level CCSD(T) calculations reduce discrepancies .

Q. Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility in synthesizing and testing 2,4-dithiouracil derivatives?

- Methodological Answer: Detailed reaction logs (time, temperature, solvent batches) and open-access deposition of crystallographic data (e.g., Cambridge Structural Database) enhance reproducibility. Collaborative inter-laboratory validation studies using identical reagents and instrumentation are critical .

属性

IUPAC Name |

1H-pyrimidine-2,4-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2S2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEQIWKHCJWRNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173827 | |

| Record name | 2,4-Dithiopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2001-93-6 | |

| Record name | 2,4-Dithiouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2001-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dithiopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dithiouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dithiopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dithiouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。